3-(Quinolin-2-ylmethylidene)piperazin-2-one
CAS No.: 877977-59-8
Cat. No.: VC4271621
Molecular Formula: C14H13N3O
Molecular Weight: 239.278
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877977-59-8 |
|---|---|
| Molecular Formula | C14H13N3O |
| Molecular Weight | 239.278 |
| IUPAC Name | (3E)-3-(quinolin-2-ylmethylidene)piperazin-2-one |
| Standard InChI | InChI=1S/C14H13N3O/c18-14-13(15-7-8-16-14)9-11-6-5-10-3-1-2-4-12(10)17-11/h1-6,9,15H,7-8H2,(H,16,18)/b13-9+ |
| Standard InChI Key | QLSITWHUNWVGOS-UHFFFAOYSA-N |
| SMILES | C1CNC(=O)C(=CC2=NC3=CC=CC=C3C=C2)N1 |
Introduction
3-(Quinolin-2-ylmethylidene)piperazin-2-one is a compound characterized by a piperazine ring substituted with a quinoline moiety. This structure features a quinoline unit linked via a methylene bridge to the piperazin-2-one, which is a cyclic amide. The molecular formula of this compound is C₁₃H₁₂N₂O, indicating its potential for diverse biological interactions due to the presence of both quinoline and piperazine rings.
Synthesis Methods
Several synthesis methods for 3-(quinolin-2-ylmethylidene)piperazin-2-one have been reported, although specific detailed procedures are not widely documented in the available literature. Generally, the synthesis of such compounds involves condensation reactions between quinoline derivatives and piperazine-based precursors.
Biological Activities
Research suggests that 3-(quinolin-2-ylmethylidene)piperazin-2-one exhibits various biological activities, including potential antimicrobial and anticancer effects. The quinoline moiety is known for its ability to interact with DNA and disrupt cellular processes, while the piperazine ring can enhance solubility and facilitate interactions with biological targets.
| Biological Activity | Potential Applications |
|---|---|
| Antimicrobial | Treatment of bacterial infections |
| Anticancer | Inhibition of cancer cell proliferation |
Interaction Studies
Interaction studies involving 3-(quinolin-2-ylmethylidene)piperazin-2-one suggest that it may interact with various biomolecules. The quinoline ring can intercalate into DNA, while the piperazine moiety may bind to proteins or receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds, such as 2-(piperazin-1-yl)quinoline and 4-benzoylpiperazin-1-yl quinoline, have been studied for their antimicrobial and anticancer activities. These compounds often feature direct links between the quinoline and piperazine rings or include additional functional groups like benzoyl, which enhance lipophilicity and bioactivity.
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 2-(Piperazin-1-yl)quinoline | Piperazine derivative | Antimicrobial | Directly linked to quinoline at N position |
| 4-benzoylpiperazin-1-yl quinoline | Benzoyl derivative | Anticancer | Contains a benzoyl group enhancing lipophilicity |
| 3-(Quinolin-2-ylmethylidene)piperazin-2-one | Quinoline-piperazine hybrid | Antimicrobial, Anticancer | Linked via a methylene bridge |
Future Research Directions
Further research on 3-(quinolin-2-ylmethylidene)piperazin-2-one is warranted to fully explore its potential applications in medicinal chemistry. This includes detailed structure-activity relationship studies to optimize its biological activities and pharmacokinetic evaluations to assess its suitability for clinical use.
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